molecular formula C22H25FN4O3 B11125238 N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide

Cat. No.: B11125238
M. Wt: 412.5 g/mol
InChI Key: WEJFAGKTOICSCX-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is a complex organic compound that features both an acetamide group and a piperazine ring

Properties

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C22H25FN4O3/c1-16(28)24-18-3-2-4-19(15-18)25-21(29)9-10-22(30)27-13-11-26(12-14-27)20-7-5-17(23)6-8-20/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

WEJFAGKTOICSCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 3-acetamidophenylamine with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is unique due to the presence of both an acetamide group and a fluorinated piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide, identified by its CAS number 1219543-40-4, is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25FN4O3C_{22}H_{25}FN_{4}O_{3}, with a molecular weight of 412.5 g/mol. Its structure includes an acetylamino group, a piperazine moiety, and a fluorophenyl substituent, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC22H25FN4O3
Molecular Weight412.5 g/mol
CAS Number1219543-40-4

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the piperazine ring is significant as compounds with similar structures often exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant-like effects of piperazine derivatives in animal models, compounds similar to this compound were shown to significantly reduce depressive-like behavior in mice subjected to forced swim tests. These findings support the hypothesis that modifications to the piperazine structure can enhance antidepressant activity.

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of piperazine derivatives, revealing that certain compounds inhibited cancer cell proliferation through apoptosis induction. Although direct studies on this compound are lacking, the structural features suggest it may also possess anticancer potential.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaIC50 (MAO-B Inhibition)
N-(3-Acetamidophenyl)-5-methyl-2-{...}C20H16F3N3O3SNot specified
N-{(2-Fluorophenyl)piperazin-1-ylmethyl}-acetamideC20H24FN3ONot specified
N-[3-(Acetylamino)phenyl]...C22H25FN4O3Not specified

This comparison highlights that while specific IC50 values for this compound are not available, its structural components align with those known for biological activity.

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